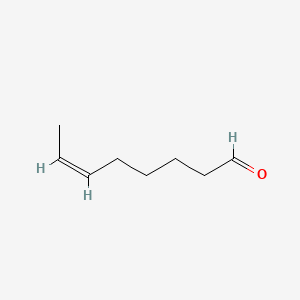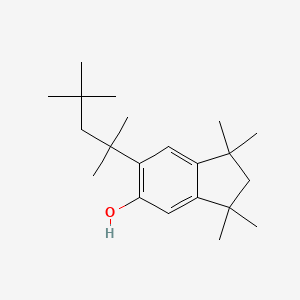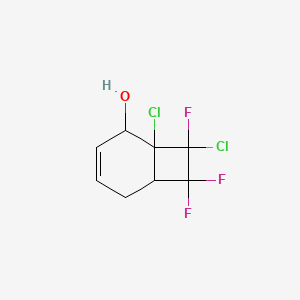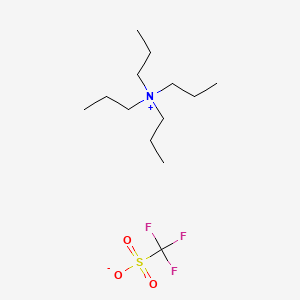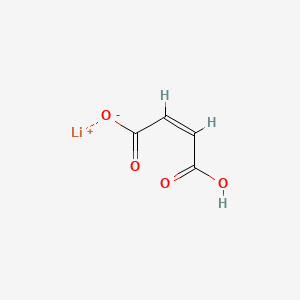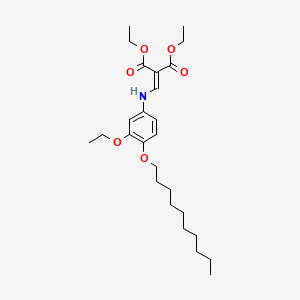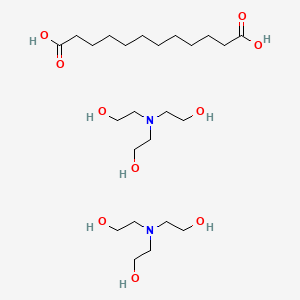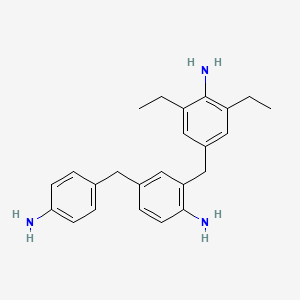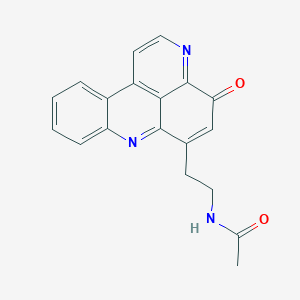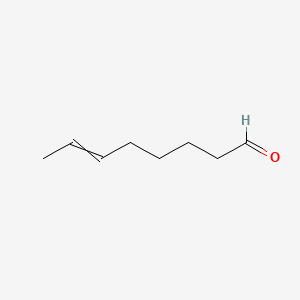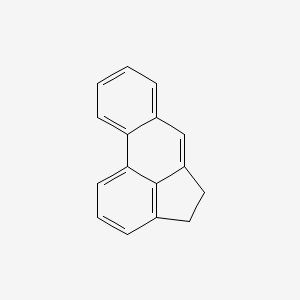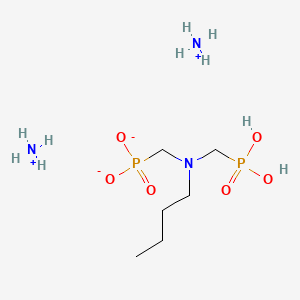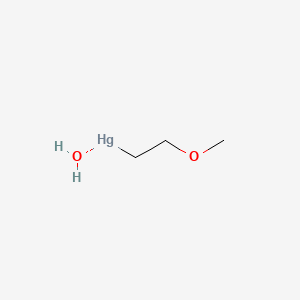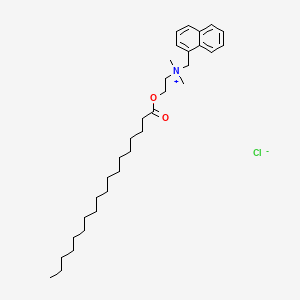
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C33H54ClNO2 and a molecular weight of 532.24 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride typically involves the reaction of naphthylmethyl chloride with dimethylamine, followed by the reaction with 2-((1-oxooctadecyl)oxy)ethyl chloride . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like hydroxide, cyanide, or thiolate ions; often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride is utilized in several scientific research fields:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture studies to modify cell membrane properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Applied in formulations for detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes, altering their permeability and stability . This compound targets lipid bilayers, disrupting their structure and leading to increased solubility of hydrophobic substances .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium chloride
- Dimethyl(naphthylmethyl)(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride
Uniqueness
This compound is unique due to its specific combination of naphthylmethyl and long-chain alkyl groups, which confer distinct surfactant properties and biological activity . This makes it particularly effective in applications requiring strong interaction with lipid membranes .
Propiedades
Número CAS |
38430-61-4 |
|---|---|
Fórmula molecular |
C33H54ClNO2 |
Peso molecular |
532.2 g/mol |
Nombre IUPAC |
dimethyl-(naphthalen-1-ylmethyl)-(2-octadecanoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C33H54NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-33(35)36-28-27-34(2,3)29-31-24-21-23-30-22-19-20-25-32(30)31;/h19-25H,4-18,26-29H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BGFGTJZIHQTXHZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


